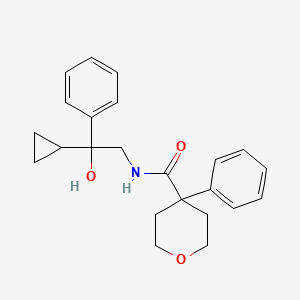

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c25-21(22(13-15-27-16-14-22)18-7-3-1-4-8-18)24-17-23(26,20-11-12-20)19-9-5-2-6-10-19/h1-10,20,26H,11-17H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXICWMAXXAEESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Phenylethyl Group Addition: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Pyran Ring Formation: The tetrahydropyran ring can be formed through an intramolecular cyclization reaction, often involving the use of acid or base catalysts.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride, nitro groups using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-PHENYLOXANE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Contains a piperidine ring, which may confer different pharmacological properties.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide: Features a phenoxy group, which may influence its chemical and biological behavior.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention in both synthetic chemistry and biological research. This compound features a unique structural configuration that includes cyclopropyl, hydroxy, and phenyl groups, which contribute to its potential biological activities.

Chemical Structure and Properties

The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-phenyloxane-4-carboxamide can be represented as:

Key Structural Features

- Cyclopropyl Group : This three-membered ring structure can influence the compound's conformation and reactivity.

- Hydroxy Group : The presence of this functional group allows for hydrogen bonding, which is crucial for interactions with biological targets.

- Phenyl Group : This aromatic ring facilitates π-π interactions, enhancing the compound's stability and reactivity in biological systems.

The biological activity of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-phenyloxane-4-carboxamide is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds with proteins or nucleic acids, while the phenyl group may engage in π-π stacking interactions. This combination of interactions can modulate various biochemical pathways, potentially influencing cellular processes such as signal transduction and gene expression.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. For instance:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.

Case Studies

A notable case study involved the synthesis and evaluation of analogs of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-phenyloxane-4-carboxamide, which demonstrated varying degrees of biological activity. These studies highlighted:

- Structure-Activity Relationships (SAR) : Modifications to the cyclopropyl or phenyl groups significantly altered the potency and selectivity for specific biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(2-Hydroxyethyl)-4-phenyloxane-4-carboxamide | C15H19NO2 | Moderate activity |

| N-(Cyclopropyl)-4-phenyloxane | C14H17NO | Low activity |

| N-(Phenylethyl)-4-phenyloxane | C15H19NO | High activity |

This table illustrates how variations in structural components can lead to significant differences in biological activity.

Q & A

Q. What are the common synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-phenyloxane-4-carboxamide, and what optimization strategies are recommended?

The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation and amide coupling. Key steps may include:

- Cyclopropane ring synthesis : Achieved via cyclization of halogenated precursors under basic conditions.

- Amide bond formation : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the cyclopropyl-hydroxyethyl moiety to the 4-phenyloxane-4-carboxylic acid backbone . Optimization strategies:

- High-throughput screening to identify ideal solvent systems (e.g., DMF/THF mixtures).

- Continuous flow chemistry to enhance reaction efficiency and scalability .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., hydroxyl, cyclopropyl, amide) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing and characterizing this compound?

The compound’s stereogenic centers (e.g., cyclopropyl-hydroxyethyl group) require:

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- X-ray crystallography : To resolve absolute configuration if crystallization is feasible .

- Dynamic NMR : To study conformational flexibility and stereochemical stability under varying temperatures .

Q. What computational methods can predict the biological targets or pharmacokinetic properties of this compound?

Advanced approaches include:

- Molecular docking : Screening against protein databases (e.g., PDB) to identify potential targets, such as kinases or GPCRs, based on its furan and carboxamide motifs .

- QSAR modeling : Correlating substituent effects (e.g., phenyl vs. cyclopropyl groups) with bioavailability or cytotoxicity .

- ADMET prediction : Tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological considerations:

- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays to rule out false positives .

- Stability studies : Monitor compound degradation in cell culture media via LC-MS to ensure bioactivity correlates with intact structure .

- Dose-response curves : Use Hill slope analysis to confirm target specificity and rule off-target effects .

Data Contradiction Analysis

Q. What experimental designs are recommended to address discrepancies in mechanistic studies (e.g., conflicting target engagement results)?

- Pull-down assays with isotopic labeling : Confirm direct binding to suspected targets (e.g., tubulin) using ³H/¹⁴C-labeled compound variants .

- CRISPR knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Thermal shift assays : Measure protein thermal stability shifts upon compound binding to corroborate target engagement .

Methodological Best Practices

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric excess?

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for cyclopropanation to enhance enantioselectivity .

- In-line purification : Integrate continuous extraction systems to remove byproducts during flow synthesis .

Q. How can researchers mitigate oxidative degradation during storage or biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.